molecular formula C17H18N2O5S B2959856 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-80-5

3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2959856
CAS RN: 921861-80-5
M. Wt: 362.4
InChI Key: OVFMZJSJCOWQHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, an indolin-2-one group, and methoxy groups.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Lignin Model Studies : Research on dimeric non-phenolic β-O-4-type lignin model compounds highlights the importance of such chemicals in understanding the mechanism of lignin acidolysis, which is crucial for developing environmentally friendly methods for lignin processing in the pulp and paper industry as well as for biofuel production. The study shows significant insights into the acidolysis mechanisms of compounds with structural elements related to 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, underlining its relevance in material science and organic synthesis (T. Yokoyama, 2015).

  • Liquid Crystal Research : Studies on methylene-linked liquid crystal dimers, including compounds with methoxy groups, are pivotal for developing new materials with specific optical and electronic properties. These materials have potential applications in displays, sensors, and other advanced technologies, demonstrating the scientific interest in compounds with similar functional groups (P. Henderson & C. Imrie, 2011).

Pharmacology and Toxicology

  • Antimicrobial and Plant Defense Metabolites : Benzoxazinoids, with structural similarities to this compound, have been studied for their role in plant defense and potential as antimicrobial agents. This research area explores the natural compounds' roles in allelopathy and defense against biological threats, highlighting the potential pharmacological applications of similar compounds (Wouter J. C. de Bruijn et al., 2018).

  • Synthesis and Application of Xylan Derivatives : The modification of xylan into ethers and esters, including those with methoxy groups, illustrates the application of similar chemical structures in developing new biopolymers with specific properties. These xylan derivatives have applications ranging from drug delivery systems to antimicrobial agents, showcasing the intersection of chemistry and pharmacology in creating new materials and medicines (K. Petzold-Welcke et al., 2014).

properties

IUPAC Name

3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMZJSJCOWQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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